(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
This compound is a chromene derivative featuring a carboxamide group at position 3 and an imino group at position 2, substituted with a 4-(trifluoromethoxy)phenyl moiety. Although direct biological data for this compound are absent in the provided evidence, structurally related chromene derivatives exhibit antimicrobial, antitumor, and enzyme-modulating activities .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c1-31-18-10-6-16(7-11-18)28-22(30)20-14-15-4-2-3-5-21(15)32-23(20)29-17-8-12-19(13-9-17)33-24(25,26)27/h2-14H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLRDLPXGHHDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a derivative of chromene with notable biological activity, particularly in the context of anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Synthesis and Structural Characteristics
The synthesis of this compound involves the formation of a chromene framework, which has been shown to enhance biological activity. The chromene structure is characterized by its ability to interact with various biological targets, making it a promising candidate for drug development. The presence of both 4-methoxy and trifluoromethoxy groups contributes to its lipophilicity and potential bioactivity.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of coumarin derivatives were evaluated against various cancer cell lines, revealing that certain modifications led to enhanced potency. Specifically, compounds with halogen substitutions on the phenyl ring showed increased interaction with cancer cell targets, leading to reduced cell viability in assays against HepG2 and HeLa cancer cell lines .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4-Fluorobenzamide | HepG2 | 2.62 | Comparable to doxorubicin |
| 2,5-Difluorobenzamide | HeLa | 0.39 | High potency against cervical cancer |
| (2Z)-N-(4-methoxyphenyl)... | Various | TBD | Further studies needed |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer progression. Molecular docking studies suggest that the binding interactions at active sites, such as those in CK2 kinase, play a crucial role in mediating their effects . The presence of electron-donating groups like methoxy enhances binding affinity and specificity towards cancer cells while minimizing toxicity towards normal cells.
Other Biological Activities
In addition to anticancer properties, research indicates potential antibacterial activity against certain strains. However, most derivatives showed limited effectiveness against both gram-positive and gram-negative bacteria . This limitation suggests that while the compound may have some antibacterial properties, its primary focus remains on anticancer applications.
Case Studies and Research Findings
Several studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the efficacy of chromene derivatives:
- Study on Fluorinated Derivatives : A study found that fluorinated derivatives exhibited superior activity against breast cancer cell lines compared to their non-fluorinated counterparts. The introduction of trifluoromethoxy groups significantly influenced their biological profile .
- Comparative Analysis : A comparative analysis between various substituted phenyl chromenes revealed that those with specific substituents not only improved anticancer activity but also showed reduced cytotoxicity towards normal cells, indicating a selective action mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical differences between the target compound and analogs:
Table 1: Comparative Analysis of Chromene Derivatives
*Calculated based on molecular formula (C24H18F3N2O4).
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound enhances electron-withdrawing properties compared to methoxy (13b) or fluorine (). This may improve resistance to oxidative metabolism .
Synthetic Pathways :
- The target compound likely shares a synthesis route with 13b (), involving diazonium salt coupling. However, the trifluoromethoxy group may require specialized diazonium precursors or harsher conditions due to steric/electronic effects.
- Chromene derivatives in are synthesized via cyclocondensation, yielding tetrahydrochromene scaffolds distinct from the planar chromene system of the target compound .
Spectral and Physical Properties :
- The absence of reported IR data for the target compound limits direct comparison. However, the C=O stretch in 13b (1662 cm⁻¹) suggests moderate conjugation, which may differ in the target due to the trifluoromethoxy group’s inductive effects .
- The methoxyphenyl and trifluoromethoxy groups in the target compound likely result in a higher molecular weight (~434 g/mol) compared to analogs, influencing pharmacokinetic properties like membrane permeability .
The trifluoromethoxy group is prevalent in agrochemicals (), hinting at possible pesticidal or enzyme-inhibitory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
